4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Brand Name:
Vulcanchem
CAS No.:
154721-67-2
VCID:
VC21101359
InChI:
InChI=1S/C49H72N8O10/c1-28(2)24-34(43(50)61)51-48(66)42(31(7)8)56-45(63)36(27-33-18-13-10-14-19-33)52-44(62)35(26-32-16-11-9-12-17-32)53-46(64)38-20-15-23-57(38)49(67)37(25-29(3)4)54-47(65)41(30(5)6)55-39(58)21-22-40(59)60/h9-14,16-19,28-31,34-38,41-42H,15,20-27H2,1-8H3,(H2,50,61)(H,51,66)(H,52,62)(H,53,64)(H,54,65)(H,55,58)(H,56,63)(H,59,60)/t34-,35+,36+,37?,38+,41+,42+/m1/s1
SMILES:
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)O
Molecular Formula:
C49H72N8O10
Molecular Weight:
933.1 g/mol
4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
CAS No.: 154721-67-2
Cat. No.: VC21101359
Molecular Formula: C49H72N8O10
Molecular Weight: 933.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154721-67-2 |
|---|---|
| Molecular Formula | C49H72N8O10 |
| Molecular Weight | 933.1 g/mol |
| IUPAC Name | 4-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C49H72N8O10/c1-28(2)24-34(43(50)61)51-48(66)42(31(7)8)56-45(63)36(27-33-18-13-10-14-19-33)52-44(62)35(26-32-16-11-9-12-17-32)53-46(64)38-20-15-23-57(38)49(67)37(25-29(3)4)54-47(65)41(30(5)6)55-39(58)21-22-40(59)60/h9-14,16-19,28-31,34-38,41-42H,15,20-27H2,1-8H3,(H2,50,61)(H,51,66)(H,52,62)(H,53,64)(H,54,65)(H,55,58)(H,56,63)(H,59,60)/t34-,35+,36+,37?,38+,41+,42+/m1/s1 |
| Standard InChI Key | OHFFIPKJXYBJBJ-AFRXTDCBSA-N |
| Isomeric SMILES | CC(C)C[C@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)C(CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CCC(=O)O |
| SMILES | CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)O |
| Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator